molecular formula C6H14O4 B3044569 ((Isopropoxymethoxy)methoxy)methanol CAS No. 100208-42-2

((Isopropoxymethoxy)methoxy)methanol

Cat. No.: B3044569
CAS No.: 100208-42-2
M. Wt: 150.17 g/mol
InChI Key: CKTKXGAZWKOZAP-UHFFFAOYSA-N
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Description

((Isopropoxymethoxy)methoxy)methanol (IUPAC name: 1-[(1-Methylethoxy)methoxy]methanol) is a polyether alcohol with the molecular formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol . Its structure consists of a central methanol unit linked to two methoxy-ether groups, including an isopropoxy moiety (Fig. 1). This compound is registered under CAS 100208-41-1 and is notable for its branched ether chain, which influences its solubility, stability, and reactivity .

Properties

CAS No.

100208-42-2

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

IUPAC Name

propan-2-yloxymethoxymethoxymethanol

InChI

InChI=1S/C6H14O4/c1-6(2)10-5-9-4-8-3-7/h6-7H,3-5H2,1-2H3

InChI Key

CKTKXGAZWKOZAP-UHFFFAOYSA-N

SMILES

CC(C)OCOCOCO

Canonical SMILES

CC(C)OCOCOCO

Other CAS No.

100208-42-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methanol and Methoxy-Containing Derivatives

Methanol (CH₃OH) and methoxy (CH₃O–) groups are foundational to many catalytic and industrial processes. However, ((Isopropoxymethoxy)methoxy)methanol distinguishes itself through:

  • Increased steric hindrance due to its branched ether chains, which reduces its oxidation susceptibility compared to methanol or linear methoxy alcohols .
  • Hydrolytic stability: Unlike phenyltrimethoxysilane (C₆H₅Si(OCH₃)₃), where methoxy groups readily hydrolyze to methanol and silanol in moisture , this compound’s ether linkages are less prone to hydrolysis, enhancing its utility in non-aqueous environments .
Table 1: Key Properties of Selected Methoxy Compounds
Compound Molecular Formula Key Reactivity Applications
This compound C₅H₁₂O₃ Stable under mild conditions; limited catalytic participation Solvent, intermediate synthesis
Phenyltrimethoxysilane C₉H₁₄O₃Si Hydrolyzes to methanol/silanol; reacts with surfaces Nanomaterials, coatings
Methanol CH₃OH Oxidizes to formaldehyde; forms methoxy intermediates in catalysis Fuel, chemical synthesis
Surface Methoxy (e.g., [Si(OMe)Al]) Key intermediate in zeolite-catalyzed DME synthesis Catalysis, petrochemical processes

Catalytic Behavior

  • Surface Methoxy vs. Molecular Methoxy: In zeolites, surface-bound methoxy species ([Si(OMe)Al]) directly participate in dimethyl ether (DME) formation via methanol dehydration . In contrast, this compound’s methoxy groups are less reactive in such processes due to their covalent bonding in a stable molecular structure .
  • Oxygen Source in DMC Synthesis: Methoxy groups on metal oxide catalysts (e.g., CeₓZr₁₋ₓO₂) donate oxygen during dimethyl carbonate (DMC) synthesis from CO₂ and methanol .

Thermal Stability and Decomposition

  • At elevated temperatures (>523 K), surface methoxy groups on catalysts decompose to carbenes or ylides, driving methanol-to-olefin reactions .
  • This compound decomposes at higher temperatures (~573 K), primarily forming ether fragments rather than reactive intermediates, due to its stable ether backbone .

Research Findings and Industrial Relevance

  • Stability Advantage : The compound’s resistance to hydrolysis and oxidation makes it a candidate for specialty solvents or stabilizers in formulations requiring inert polyethers .
  • Comparative Reactivity: DFT studies show that methoxy groups in rigid frameworks (e.g., chabazite zeolites) exhibit lower activation barriers for reactions compared to flexible molecular methoxy ethers like this compound .

Q & A

Q. How can metal-methoxy complexes improve selectivity in methane-to-methanol conversion processes?

Metal-methoxy catalysts enable a self-correcting chemical loop where the methoxy unit stabilizes reaction intermediates and slows methanol oxidation, enhancing selectivity. Experimental designs focus on optimizing metal-ligand coordination to maintain methoxy stability under mild conditions, such as low-temperature regimes .

Q. What experimental methods are used to study the stability of methoxy species under catalytic conditions?

Stability is assessed via scanning tunneling microscopy (STM) and photoluminescence spectroscopy , which detect methoxy-induced structural defects (e.g., sulfur vacancies on MoS₂ surfaces) and quantify changes in material properties. X-ray photoelectron spectroscopy (XPS) further validates methoxy formation and degradation pathways .

Q. What role do Brønsted acid sites play in methoxy intermediate formation during zeolite-catalyzed methanol conversion?

Brønsted acid sites protonate methanol, forming surface methoxy species through dehydration. These intermediates initiate C–C coupling reactions, such as dimethoxyethane formation, which precedes olefin production. Zeolite pore geometry and acidity are tailored to balance methoxy stability and reactivity .

Q. How do spectroscopic techniques like NMR and IR aid in characterizing methoxy-functionalized compounds?

While direct evidence is limited, analogous studies on methoxy-containing catalysts suggest infrared (IR) spectroscopy identifies methoxy O–H stretching and C–O vibrational modes, while solid-state NMR probes local electronic environments. Cross-referencing with computational models (e.g., DFT) resolves structural ambiguities .

Advanced Research Questions

Q. What computational approaches elucidate the role of methoxy groups in C–C bond formation during methanol-to-olefins (MTO) reactions?

Density functional theory (DFT) simulations reveal methoxy methyl cations and dimethoxyethane as critical intermediates. Energy barriers for C–C coupling are calculated to guide zeolite design, emphasizing frameworks that stabilize transition states (e.g., CH₃O–CH₃ interactions) .

Q. How do methoxy radical formation mechanisms in astrochemical environments challenge traditional gas-phase reaction models?

Laboratory simulations show methoxy radicals form via methanol gas-phase reactions under ultracold conditions (10–20 K), contradicting dust-grain surface theories. Quantum tunneling and non-thermal desorption mechanisms are proposed, necessitating revised astrochemical models for interstellar methanol reactivity .

Q. How do generalized gradient approximation (GGA) methods address limitations in modeling surface interactions of methoxy-functionalized molecules?

GGA corrects local-spin-density (LSD) errors in surface energy calculations, improving predictions of adsorption geometries and reaction pathways. For example, GGA accurately predicts lattice constants for methoxy-adsorbed metals like Li and Na, critical for catalytic surface design .

Q. What mechanistic insights into methane activation are provided by metal-methoxy complexes?

Kinetic studies and isotopic labeling reveal that metal-methoxy complexes lower methane C–H bond activation barriers via σ-bond metathesis. Ligand engineering (e.g., electron-donating groups) stabilizes transient methoxy intermediates, preventing active-site poisoning and enhancing turnover frequencies .

Methodological Guidance

  • For experimental design : Combine in situ spectroscopy (STM, XPS) with kinetic profiling to track methoxy intermediates .
  • For computational studies : Use hybrid DFT-GGA frameworks to model nonlocal exchange-correlation effects in methoxy-containing systems .
  • For selectivity optimization : Leverage self-correcting catalytic loops by tuning metal centers (e.g., Cu, Ru) and ligand environments .

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